

# JNJ-42153605: A Technical Guide for Researchers

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CAS Number: 1254977-87-1[1][2][3][4]

This document provides an in-depth technical overview of **JNJ-42153605**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

## **Core Compound Information**

**JNJ-42153605** is a potent and selective mGluR2 PAM.[5][6] Its chemical and physical properties are summarized below.



Property	Value
Formal Name	3-(cyclopropylmethyl)-7-(4-phenyl-1-piperidinyl)-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine[1][3]
Molecular Formula	C22H23F3N4[1][3]
Molecular Weight	400.4 g/mol [1][3]
Appearance	Crystalline solid[3]
Purity	≥98%[3]
Solubility	DMF: ~30 mg/mLDMF:PBS (pH 7.2) (1:3): ~0.25 mg/mL[3]
Storage	-20°C[3]
Stability	≥4 years at -20°C[3]
UV/Vis (λmax)	260, 336 nm[3]

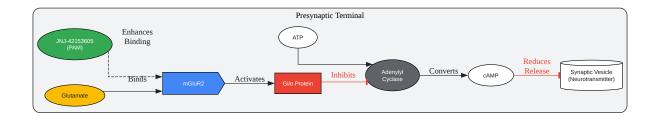
#### **Mechanism of Action**

JNJ-42153605 acts as a positive allosteric modulator of the mGluR2 receptor.[1][3][7] This means it binds to a site on the receptor that is distinct from the glutamate binding site, and in doing so, it enhances the receptor's response to glutamate.[8] It does not show agonist or antagonist activity at other mGlu receptor subtypes up to 30  $\mu$ M and has negligible affinity for other targets in the CEREP panel, indicating high selectivity for the mGluR2 receptor.[5][6]

#### **Signaling Pathway**

The activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.





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mGluR2 signaling pathway modulation by JNJ-42153605.

## In Vitro and In Vivo Activity

JNJ-42153605 has demonstrated significant activity in both in vitro and in vivo models.

**Quantitative In Vitro and In Vivo Data** 

Parameter	Species/Model	Value	Reference
EC50	CHO cells expressing human mGluR2	17 nM	[1][3]
ED50	Reversal of phencyclidine-induced hyperlocomotion (mice)	5.4 mg/kg (s.c.)	[1][3][9]

## **Pharmacokinetic Profile**



Parameter	Rat	Dog
Absorption	Rapid	-
Tmax	0.5 h	-
Clearance	35 mL/min/kg	29 mL/min/kg
Elimination Half-life	2.7 h	0.8 - 1.1 h
Bioavailability	35%	18 - 33%
Data sourced from Selleck Chemicals product information. [6]		

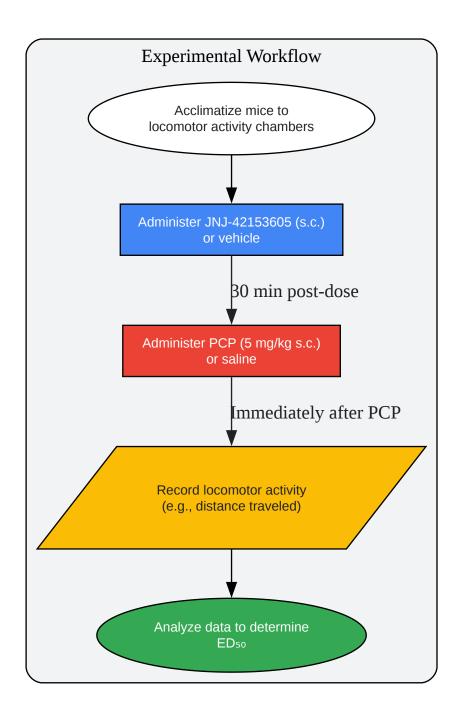
# **Experimental Protocols**

Detailed methodologies for key experiments involving JNJ-42153605 are outlined below.

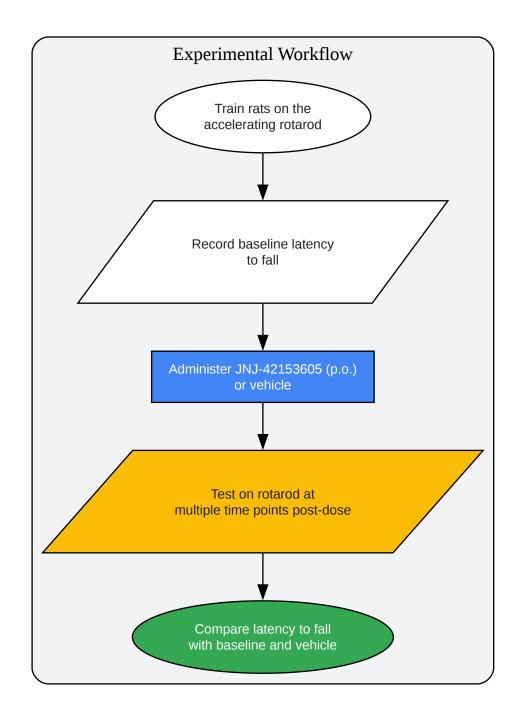
## Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.









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#### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. allgenbio.com [allgenbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JNJ-42153605 [myskinrecipes.com]
- 8. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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